molecular formula C36H29NO4 B2769260 Fmoc-Sieber-PS resin CAS No. 915706-90-0

Fmoc-Sieber-PS resin

Cat. No.: B2769260
CAS No.: 915706-90-0
M. Wt: 539.631
InChI Key: RDRBIXSNGAYLPT-UHFFFAOYSA-N
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Description

Fmoc-Sieber-PS resin is a widely used solid support in the field of solid-phase peptide synthesis. This resin is functionalized with the Sieber amide linker, which is acid-labile, allowing for the synthesis of peptide amides. The Fmoc group serves as the N-terminal protecting group, facilitating the stepwise assembly of peptides on the resin. This resin is particularly valued for its ability to produce protected peptide fragments, which are essential in fragment condensation strategies for synthesizing long peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Sieber-PS resin involves several key steps:

    Functionalization of Polystyrene Resin: The polystyrene resin is first functionalized with the Sieber amide linker. This involves the attachment of the Sieber linker to the polystyrene backbone through a series of chemical reactions.

    Fmoc Protection: The Fmoc group is then introduced to protect the N-terminal amine group. This is typically achieved using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA).

    Loading of Amino Acids: The first Fmoc-protected amino acid is anchored onto the resin through its carboxyl group, forming a stable amide bond

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure reproducibility and efficiency. The resin is typically produced in batch processes, with stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Sieber-PS resin primarily undergoes the following types of reactions:

    Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the free amine group for subsequent coupling reactions.

    Coupling Reactions: The free amine group on the resin reacts with activated amino acids to form peptide bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptide amides, which can be further purified and characterized for various applications .

Mechanism of Action

The mechanism of action of Fmoc-Sieber-PS resin in peptide synthesis involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acid-labile Sieber amide linker, which allows for mild cleavage conditions. This makes it particularly suitable for synthesizing protected peptide fragments and long peptides through fragment condensation strategies .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methoxy]-9H-xanthen-9-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29NO4/c1-23-14-16-24(17-15-23)21-39-25-18-19-31-34(20-25)41-33-13-7-6-12-30(33)35(31)37-36(38)40-22-32-28-10-4-2-8-26(28)27-9-3-5-11-29(27)32/h2-20,32,35H,21-22H2,1H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRBIXSNGAYLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(C4=CC=CC=C4O3)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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